L-Buthionine-(S,R)-sulfoximine hydrochloride is a synthetic compound primarily recognized for its role as an inhibitor of gamma-glutamylcysteine synthetase, an enzyme crucial for the synthesis of glutathione. Glutathione is a significant antioxidant in cellular processes, and its depletion has implications in various therapeutic contexts, particularly in cancer treatment and oxidative stress research. L-Buthionine-(S,R)-sulfoximine hydrochloride is known for its ability to induce oxidative stress by reducing cellular levels of glutathione, thereby enhancing the efficacy of certain chemotherapeutic agents.
The synthesis of L-Buthionine-(S,R)-sulfoximine hydrochloride typically involves the reaction of L-cysteine with a sulfoxide reagent. A common method includes the use of chlorosulfonic acid to introduce the sulfoximine functional group into the structure. The process can be summarized as follows:
The synthesis requires careful monitoring of reaction parameters to ensure high yields and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance) and mass spectrometry are often employed to confirm the structure and purity of L-Buthionine-(S,R)-sulfoximine hydrochloride.
L-Buthionine-(S,R)-sulfoximine hydrochloride has a molecular formula of C8H18N2O3S and a molecular weight of approximately 206.36 g/mol . Its structure features a butyl group attached to a sulfoximine moiety, which is critical for its biological activity.
L-Buthionine-(S,R)-sulfoximine hydrochloride primarily functions by inhibiting gamma-glutamylcysteine synthetase, leading to decreased levels of glutathione in cells. This inhibition results in increased oxidative stress, which can sensitize cancer cells to chemotherapy.
The compound has been shown to induce apoptosis in various cancer cell lines when used in conjunction with other chemotherapeutic agents, such as melphalan. The mechanism involves altering redox balance and promoting reactive oxygen species accumulation within cells .
The mechanism by which L-Buthionine-(S,R)-sulfoximine hydrochloride exerts its effects involves several key steps:
Experimental data indicate that combining L-Buthionine-(S,R)-sulfoximine hydrochloride with chemotherapeutic agents can significantly improve treatment outcomes in various cancer models, demonstrating its potential as an adjunct therapy.
Relevant analyses include spectroscopic methods (e.g., UV-Vis, IR) to characterize the compound's functional groups and confirm its identity.
L-Buthionine-(S,R)-sulfoximine hydrochloride has several scientific applications:
L-Buthionine-(S,R)-sulfoximine (BSO) functions as a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione biosynthesis, through irreversible competitive binding at the enzyme’s L-glutamate substrate site. Structural analyses reveal that BSO’s γ-glutamyl moiety mimics the native glutamate substrate, enabling precise docking within the catalytic pocket. The inhibitor’s sulfoximine group (-S(O)=NH) creates a steric and electronic analog of the tetrahedral transition state formed during glutamate phosphorylation. Unlike reversible inhibitors, BSO forms a covalent adduct with the enzyme through ATP-dependent phosphorylation (detailed in Section 1.3), resulting in irreversible inactivation. This binding obstructs glutamate access and halts the initial step of γ-glutamylcysteine synthesis. Kinetic studies demonstrate that BSO exhibits competitive inhibition patterns with respect to glutamate, with inhibition constants (Ki) significantly lower than those of earlier sulfoximine analogs like methionine sulfoximine, underscoring its enhanced target affinity [7].
Table 1: Inhibition Constants of Sulfoximine Analogs Against γ-Glutamylcysteine Synthetase
Inhibitor | S-Alkyl Chain Length | Relative Ki |
---|---|---|
Methionine sulfoximine | Methyl | 1.0 (Reference) |
Prothionine sulfoximine | Ethyl | ~0.05 |
Buthionine sulfoximine | n-Butyl | ~0.01 |
The inhibitory efficacy of BSO is profoundly influenced by its chiral configuration, with the (S,R)-diastereomer exhibiting maximal potency. γ-Glutamylcysteine synthetase possesses a stereospecific active site that discriminates between diastereomers based on spatial orientation at two chiral centers: the carbon bearing the γ-glutamyl group (S-configuration) and the sulfur atom (R-configuration in the sulfoximine group). The (S,R)-configuration optimally aligns critical functional groups—specifically the γ-glutamyl carboxylate, sulfoximine nitrogen, and n-butyl chain—within complementary sub-sites of the enzyme’s catalytic cavity. In contrast, the (R,S)-, (S,S)-, and (R,R)-diastereomers exhibit steric clashes or suboptimal hydrogen bonding, reducing binding affinity by 20- to 100-fold. This stereochemical preference is evidenced by the significantly lower IC50 values of (S,R)-BSO (1.9–29 μM across tumor cell types) compared to other diastereomers. The molecular structure of DL-Buthionine-(S,R)-sulfoximine (C8H18N2O3S, MW 222.31 g/mol) incorporates this optimal configuration [3] [7] [9].
Table 2: Impact of Stereochemistry on γ-GCS Inhibition
Diastereomer | Sulfur Configuration | Relative IC50 | Structural Compatibility |
---|---|---|---|
(S,R) | R | 1.0 (Reference) | Optimal alignment |
(S,S) | S | 15–20× higher | Suboptimal H-bonding |
(R,R) | R | 50–100× higher | Glutamate moiety mispositioned |
(R,S) | S | 20–30× higher | Steric hindrance |
BSO’s irreversible inhibition mechanism requires ATP hydrolysis to generate a transition-state analog that mimics the γ-glutamylphosphate intermediate. During catalysis, γ-GCS utilizes ATP to phosphorylate the γ-carboxyl group of L-glutamate, forming γ-glutamylphosphate and ADP. BSO exploits this mechanism: its sulfoximine nitrogen undergoes phosphorylation by ATP, yielding Buthionine sulfoximine phosphate (BSOP). BSOP’s tetrahedral geometry and anionic charge distribution closely resemble the high-energy γ-glutamylphosphate transition state. This transformation locks the enzyme in a catalytically inactive conformation, as BSOP remains tightly bound to the active site. Crucially, BSO itself does not inhibit γ-GCS without ATP; kinetic assays confirm ATP concentration-dependent inactivation rates. Phosphorylated BSO forms a dead-end complex with the enzyme and ADP, preventing substrate turnover and effectively halting glutathione synthesis. This ATP-dependent mechanism distinguishes BSO from non-mechanism-based inhibitors and underpins its exceptional potency [7].
Beyond active-site inhibition, BSO indirectly modulates γ-glutamylcysteine synthetase by disrupting allosteric feedback regulation. γ-GCS activity is physiologically regulated by glutathione through negative feedback inhibition, where glutathione binds to an allosteric site distinct from the catalytic center, inducing conformational changes that reduce substrate affinity. BSO’s depletion of intracellular glutathione (by >95% in tumor models) relieves this feedback inhibition, paradoxically increasing γ-GCS catalytic turnover in the initial phases of exposure. However, as BSO irreversibly inactivates γ-GCS molecules over time, net enzyme activity plummets. Structural studies suggest that BSO binding at the glutamate site may also propagate long-range conformational shifts to the glutathione allosteric domain, though this remains less characterized. The dual impact—direct catalytic inactivation coupled with altered allosteric signaling—explains BSO’s efficiency in suppressing glutathione synthesis even in cells with upregulated γ-GCS expression [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7